
7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 7-chloro-1H-1,2,3-benzotriazole with a thian-4-yl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The chlorine atom in the benzotriazole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides, Grignard reagents, and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thian-4-yl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzotriazoles.
科学研究应用
7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
7-chloro-1H-1,2,3-benzotriazole: Lacks the thian-4-yl group, making it less versatile in certain applications.
1-(thian-4-yl)-1H-1,2,3-benzotriazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-chloro-1-(methylthio)-1H-1,2,3-benzotriazole: Contains a methylthio group instead of a thian-4-yl group, leading to different chemical and biological properties.
Uniqueness
7-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the chlorine atom and the thian-4-yl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H12ClN3S |
|---|---|
分子量 |
253.75 g/mol |
IUPAC 名称 |
7-chloro-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12ClN3S/c12-9-2-1-3-10-11(9)15(14-13-10)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
InChI 键 |
OATKWNWILGQPCA-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1N2C3=C(C=CC=C3Cl)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


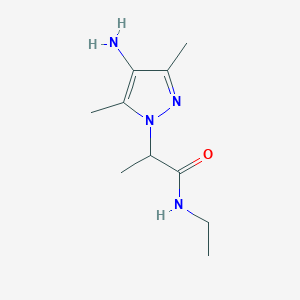
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
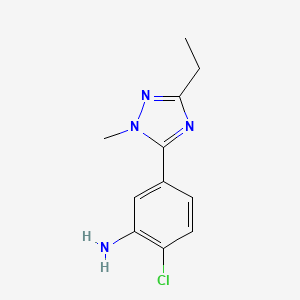
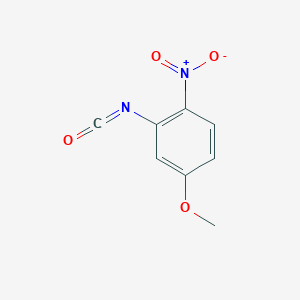
![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)
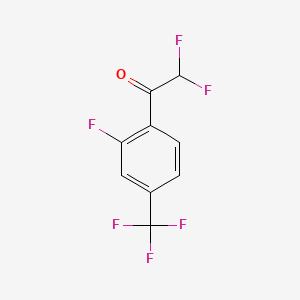

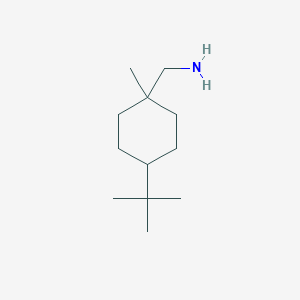


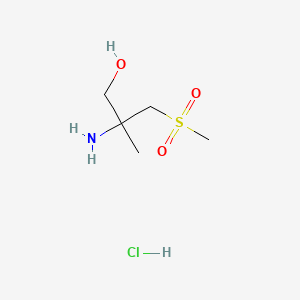
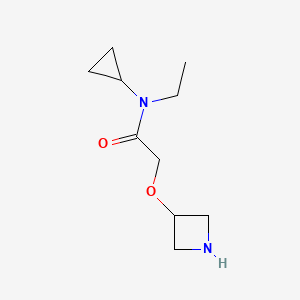
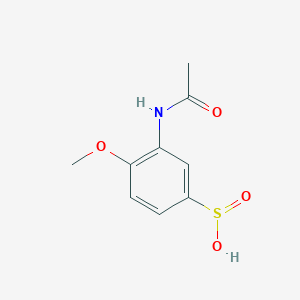
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
